molecular formula C11H14O3 B15229320 Ethyl 4,5,6,7-tetrahydrobenzofuran-3-carboxylate

Ethyl 4,5,6,7-tetrahydrobenzofuran-3-carboxylate

Cat. No.: B15229320
M. Wt: 194.23 g/mol
InChI Key: KBXPYTFLPGGHSD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4,5,6,7-tetrahydrobenzofuran-3-carboxylate can be achieved through the reaction of alkyl 3-bromo-3-nitroacrylates with cyclic СН-acids such as cyclohexane-1,3-dione and 5,5-dimethylcyclohexane-1,3-dione . The reaction is typically carried out under reflux conditions in anhydrous methanol with potassium acetate as a catalyst . The yields of the desired product can range from 60% to 84% depending on the specific reaction conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis and optimization of reaction conditions can be applied to scale up the production of this compound for industrial purposes.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,5,6,7-tetrahydrobenzofuran-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Mechanism of Action

The mechanism of action of ethyl 4,5,6,7-tetrahydrobenzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors or enzymes, leading to changes in cellular processes. For example, its antioxidant activity may involve scavenging free radicals and protecting cells from oxidative damage . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Properties

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

ethyl 4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate

InChI

InChI=1S/C11H14O3/c1-2-13-11(12)9-7-14-10-6-4-3-5-8(9)10/h7H,2-6H2,1H3

InChI Key

KBXPYTFLPGGHSD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=COC2=C1CCCC2

Origin of Product

United States

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